molecular formula C12H10O5 B11116088 methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B11116088
M. Wt: 234.20 g/mol
InChI Key: IZMKHCHDPKJZSL-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is a coumarin derivative characterized by a methoxy group at position 6 and a methyl ester at position 3 of the coumarin scaffold. Coumarins are oxygen-containing heterocycles with diverse applications in medicinal chemistry, material science, and fluorescence technologies . The substitution pattern of this compound—particularly the electron-donating methoxy group and the ester moiety—imparts unique physicochemical and biological properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10O5

Molecular Weight

234.20 g/mol

IUPAC Name

methyl 6-methoxy-2-oxochromene-3-carboxylate

InChI

InChI=1S/C12H10O5/c1-15-8-3-4-10-7(5-8)6-9(11(13)16-2)12(14)17-10/h3-6H,1-2H3

InChI Key

IZMKHCHDPKJZSL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Step 1: Acid Synthesis

6-Methoxy salicylaldehyde reacts with diethyl malonate in ethanol under basic conditions (piperidine, reflux, 6 hours). Hydrolysis with NaOH yields the carboxylic acid (85–90% purity).

Step 2: Esterification

The acid is treated with methanol and H₂SO₄ (2 mol%) under reflux (12 hours), achieving 88–92% yield . Alternative esterification methods use thionyl chloride to generate the acid chloride, followed by methanol quenching (95% yield).

Comparative Data :

MethodCatalystYield
H₂SO₄-mediatedH₂SO₄88–92%
Acid chloride routeSOCl₂95%

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For example, 6-methoxy salicylaldehyde, methyl acetoacetate, and piperidine (5 mol%) in ethanol under microwave irradiation (300 W, 15 minutes) yield the product in 94% efficiency . This method minimizes side reactions and enhances reproducibility.

Optimization Insights :

  • Power : 300–400 W avoids decomposition.

  • Solvent : Ethanol or solvent-free conditions are optimal.

Green Chemistry Approaches

Aqueous-Phase Synthesis

Using water as a solvent with choline chloride (10 mol%) at 80°C for 6 hours achieves 89% yield . This method eliminates organic solvents and aligns with sustainable chemistry principles.

Solvent-Free Mechanochemical Synthesis

Ball-milling 6-methoxy salicylaldehyde, methyl malonate, and MgO (5 mol%) for 2 hours produces the compound in 91% yield .

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance throughput. Key parameters:

  • Catalyst : Recyclable FeCl₃ immobilized on silica gel.

  • Residence Time : 30 minutes at 70°C.

  • Yield : 90% with >99% purity.

Comparative Analysis of Methods

MethodCatalystTimeYieldScalability
FeCl₃ MulticomponentFeCl₃8 h93%High
Microwave-AssistedPiperidine0.25 h94%Moderate
Aqueous-PhaseCholine chloride6 h89%High
Industrial Flow ReactorFeCl₃/SiO₂0.5 h90%Very High

Challenges and Optimization Strategies

  • Byproduct Formation : Prolonged heating in acidic conditions may degrade the methoxy group. Solution: Use mild bases (NaHCO₃) for pH control.

  • Catalyst Recovery : FeCl₃ leaching in flow systems reduces efficiency. Solution: Silica-supported catalysts improve recyclability.

  • Purity Monitoring : HPLC with C18 columns (acetonitrile/water, 70:30) ensures >99% purity .

Chemical Reactions Analysis

Oxidation Reactions

The methoxy-substituted chromene core undergoes selective oxidation under controlled conditions:

Primary oxidation pathways :

  • Quinone formation : Oxidation at the chromene ring’s electron-rich positions generates quinone derivatives. Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media drives this transformation.

  • Ester group oxidation : The carboxylate ester can oxidize to a carboxylic acid under strong oxidative conditions.

Experimental conditions :

ReagentSolventTemperatureYield (%)Source
KMnO₄ (1.5 eq)H₂SO₄/H₂O0–25°C65–78
CrO₃ (2 eq)Acetic acid60°C70–85

Reduction Reactions

The carbonyl group at position 2 and the ester moiety are susceptible to reduction:

Key reductions :

  • Carbonyl to alcohol : LiAlH₄ or NaBH₄ reduces the 2-oxo group to a hydroxyl group, yielding 6-methoxy-2-hydroxy-2H-chromene-3-carboxylate.

  • Ester to alcohol : Catalytic hydrogenation (H₂/Pd-C) converts the ester to a primary alcohol .

Optimized protocols :

ReagentSolventTime (h)Yield (%)Source
LiAlH₄ (3 eq)Dry THF488
NaBH₄ (2 eq)MeOH275
H₂ (1 atm)/Pd-CEtOAc692

Substitution and Ring-Opening Reactions

The methoxy group and lactone ring participate in nucleophilic substitutions:

Methoxy Group Substitution

  • Demethylation : BBr₃ in CH₂Cl₂ replaces the methoxy group with a hydroxyl group .

  • Nucleophilic displacement : Primary amines (e.g., benzylamine) in DMF at 80°C yield 6-amino derivatives .

Lactone Ring Reactions

  • Base-mediated ring-opening : In aprotic solvents (DMF, DMSO), the lactone ring opens to form intermediates for synthesizing 3-hetaryl-2-oxo-2H-chromenes .

Representative data :

Reaction TypeReagent/CatalystSolventYield (%)Source
DemethylationBBr₃ (2 eq)CH₂Cl₂83
Amine substitutionBenzylamineDMF68
Ring-openingPiperidineDMSO91

Comparative Analysis of Synthetic Routes

Data from peer-reviewed studies highlight optimal conditions for key reactions :

ReactionConditionsCatalystYield Range (%)
Ester hydrolysisNaOH (2M), H₂O, refluxNone73–93
Nitrile formationK₂CO₃, DMF, 80°CYb(OTf)₃93–98
AcetylationAc₂O, H₂SO₄, RTFeCl₃72–95

Stability and Reactivity Trends

  • pH sensitivity : The lactone ring hydrolyzes in basic media (pH > 10), forming water-soluble carboxylates .

  • Thermal stability : Decomposes above 250°C, limiting high-temperature applications .

Scientific Research Applications

Medicinal Chemistry

Methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate has been studied for its potential therapeutic properties. Its structural features allow it to interact with biological targets effectively.

Antimicrobial Activity

Research indicates that derivatives of chromene compounds exhibit significant antimicrobial properties. A study demonstrated that this compound showed inhibitory activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

CompoundBacterial StrainInhibition Zone (mm)
This compoundS. aureus15
This compoundE. coli12

Anti-inflammatory Properties

In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory agent. This property is particularly relevant for developing treatments for chronic inflammatory diseases.

Photophysical Properties

This compound exhibits interesting photophysical characteristics, making it suitable for applications in photodynamic therapy (PDT) and as a fluorescent probe.

Fluorescent Probes

The compound's ability to fluoresce upon excitation makes it a candidate for use in biological imaging techniques. Its fluorescence properties can be harnessed to visualize cellular processes and track molecular interactions in real-time.

PropertyValue
Absorption Maximum (nm)350
Emission Maximum (nm)450
Quantum Yield (%)25

Material Science

The unique chemical structure of this compound allows for its incorporation into polymer matrices, enhancing their properties.

Polymer Additives

Incorporating this compound into polymers can improve thermal stability and UV resistance, making it valuable in developing advanced materials for packaging and coatings.

Polymer TypeImprovement (%)
Polyethylene30
Polystyrene25

Case Study: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated a dose-dependent response, where higher concentrations led to increased inhibition rates.

Case Study: Photodynamic Therapy Application

Another study explored the use of this compound in photodynamic therapy for cancer treatment. The compound was tested in vitro on cancer cell lines, showing significant cytotoxic effects when activated by light exposure.

Mechanism of Action

The mechanism of action of methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes or interact with DNA, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

The structural and functional attributes of methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate can be contextualized by comparing it to related coumarin derivatives. Key variations include substituent type, position, and ester/acid functionalization, which influence properties such as melting points, spectral characteristics, and bioactivity.

Substituent Variations on the Coumarin Ring

Table 1: Substituent Effects on Physicochemical Properties

Compound Name Substituent (Position) Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (IR, NMR)
This compound -OCH₃ (6), -COOCH₃ (3) C₁₂H₁₀O₅ 234.21* N/A Inferred: C=O (1740 cm⁻¹), OCH₃ (1250 cm⁻¹)
Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate -OCH₃ (6), -COOCH₂CH₃ (3) C₁₃H₁₂O₅ 248.23 N/A Similar ester C=O (1695–1710 cm⁻¹)
6-Nitro-2-oxo-2H-chromene-3-carboxylic acid -NO₂ (6), -COOH (3) C₁₀H₅NO₆ 235.15 233–234 IR: 1720 cm⁻¹ (C=O), 1526 cm⁻¹ (NO₂)
6-Chloro-2-oxo-2H-chromene-3-carboxylic acid -Cl (6), -COOH (3) C₁₀H₅ClO₄ 212.60 200 IR: 1771 cm⁻¹ (C=O), Cl stretch (600–800 cm⁻¹)
6-Methyl-2-oxo-2H-chromene-3-carboxylic acid -CH₃ (6), -COOH (3) C₁₁H₈O₄ 204.18 165–166 IR: 1745 cm⁻¹ (C=O), CH₃ (1372 cm⁻¹)
Methyl 6-fluoro-2-oxo-2H-chromene-3-carboxylate -F (6), -COOCH₃ (3) C₁₁H₇FO₄ 222.17 N/A Inferred: F substituent affects NMR δ 110–120 ppm

*Calculated based on molecular formula.

Key Observations:

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) increase melting points and stabilize the carbonyl group, as seen in 6-nitro (233–234°C) and 6-chloro (200°C) derivatives .
  • Methoxy and methyl groups reduce melting points due to decreased polarity (e.g., 6-methyl derivative melts at 165–166°C vs. 191–192°C for unsubstituted 2-oxo-2H-chromene-3-carboxylic acid) .
  • Ester vs. acid functionality : Methyl/ethyl esters exhibit lower melting points and altered solubility compared to carboxylic acid analogs.

Biological Activity

Methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate, a member of the chromene family, has garnered attention for its diverse biological activities. This compound features a chromene ring system with a methoxy group and a carboxylate group, contributing to its unique chemical reactivity and potential therapeutic applications. This article explores the biological activities of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₀O₅
  • Molecular Weight : Approximately 234.20 g/mol
  • Structural Features : Contains a methoxy group at the sixth position and a carboxylate group at the third position, enhancing solubility and reactivity compared to similar compounds.

Biological Activities

This compound exhibits a variety of biological activities:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties : Exhibits potential in inhibiting cancer cell proliferation through modulation of specific signaling pathways.
  • Antioxidant Effects : Capable of scavenging free radicals, thus protecting cells from oxidative stress.
  • Anti-inflammatory Activity : Influences pathways related to inflammation, potentially reducing chronic inflammatory responses.

The compound interacts with various molecular targets within biological systems:

  • Enzyme Inhibition : It has been shown to inhibit phospholipase A2 (sPLA2), which is involved in inflammatory processes, with an IC50 value of 3.1 ± 0.06 nmol .
  • Cell Signaling Modulation : By affecting signaling pathways related to inflammation and oxidative stress, it may alter cell proliferation dynamics, contributing to its anticancer effects.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Anticancer Study :
    • A study evaluated the effect of this compound on various cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis in breast cancer cells.
    • The study suggested that the compound activates caspase pathways leading to programmed cell death.
  • Antimicrobial Research :
    • Research focused on its antimicrobial properties against Gram-positive and Gram-negative bacteria showed promising results, indicating its potential as a natural antimicrobial agent .
  • Oxidative Stress Protection :
    • Investigations into its antioxidant capabilities revealed that it effectively reduces oxidative damage in cellular models exposed to reactive oxygen species (ROS).

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
6-Methoxy-2H-chromene-3-carboxylic acidCarboxylic acid instead of esterDifferent reactivity due to the acid group
Methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylic acidContains an oxo groupDifferent oxidation state influences reactivity
Ethyl 6-methoxy-1-benzofuran-2-carboxylateBenzofuran ring instead of chromeneVaries in biological activity and industrial use

Q & A

Q. Q1. What are the optimized synthetic routes for methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate, and how can reaction yields be improved?

Answer: Synthesis typically involves condensation of substituted salicylaldehydes with active methylene compounds. For example, derivatives of 7-diethylamino-2-oxochromene-3-carboxylates are synthesized via Knoevenagel condensation between 2-hydroxybenzaldehyde derivatives and methylene-active esters (e.g., methyl acetoacetate) under acidic or basic conditions. Key steps include:

  • Dropwise addition of acyl chlorides (e.g., methacryloyl chloride) to dichloromethane solutions of intermediates under inert atmospheres (N₂) to prevent side reactions .
  • Purification via column chromatography (SiO₂, DCM/EtOAc gradients) to isolate products, achieving yields of 51–91% .
  • Yield optimization: Use anhydrous solvents, controlled stoichiometry (e.g., 1.2:1 acyl chloride:oxime ratio), and triethylamine as a base to neutralize HCl byproducts .

Q. Q2. How can researchers confirm the structural integrity of this compound derivatives?

Answer: Multi-modal characterization is critical:

  • 1H/13C NMR: Compare chemical shifts with reported data. For example, the chromene ring protons appear as doublets (δ 6.4–7.4 ppm), while ester carbonyls resonate at δ 163–165 ppm in 13C NMR .
  • HRMS: Validate molecular weights (e.g., observed m/z 328.1420 vs. theoretical 328.1423 for OXE-B) .
  • X-ray crystallography: Resolve ambiguities in substituent positioning (e.g., methoxy vs. ethoxy groups) using single-crystal data, as demonstrated for ethyl 6-substituted 2-oxocyclohexene carboxylates .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact the bioactivity of 2-oxochromene-3-carboxylates?

Answer: Structure-activity relationship (SAR) studies on ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenylchromene derivatives reveal:

  • Methoxy groups at the 6-position enhance π-π stacking with hydrophobic protein pockets, increasing cytotoxicity in cancer cell lines .
  • Ethoxy vs. methoxy: Ethoxy substituents improve metabolic stability but reduce solubility, requiring formulation adjustments (e.g., co-solvents like DMSO) .
  • Advanced SAR design: Use docking simulations (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., tubulin or kinases) before synthesis .

Q. Q4. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved for complex chromene derivatives?

Answer:

  • 2D NMR techniques:
    • HSQC/HMBC: Differentiate overlapping proton environments (e.g., diethylamino protons at δ 3.4–3.5 ppm vs. methoxy groups at δ 3.8–3.9 ppm) .
    • NOESY: Confirm spatial proximity of substituents (e.g., naphthoyl vs. methacryloyl groups in OXE-F) .
  • Isotopic labeling: Synthesize deuterated analogs (e.g., CD₃-methoxy derivatives) to simplify 1H NMR interpretation .

Q. Q5. What computational methods are effective for predicting the photophysical properties of 2-oxochromene-3-carboxylates?

Answer:

  • TD-DFT calculations: Predict absorption/emission wavelengths using Gaussian 09 with B3LYP/6-31G(d) basis sets. For example, diethylamino-substituted chromenes show λmax ≈ 450 nm due to intramolecular charge transfer (ICT) .
  • Solvatochromism studies: Correlate solvent polarity (e.g., Kamlet-Taft parameters) with Stokes shifts to optimize fluorophore design .

Methodological Challenges

Q. Q6. How can researchers address low yields in large-scale syntheses of methyl 6-methoxy-2-oxochromene-3-carboxylate?

Answer:

  • Scale-up adjustments:
    • Replace column chromatography with recrystallization (e.g., Et₂O/hexane) for cost-effective purification .
    • Use flow chemistry to enhance heat/mass transfer during exothermic steps (e.g., acylation) .
  • Byproduct analysis: Monitor reactions via LC-MS to identify side products (e.g., dimerization) and adjust reaction times/temperatures .

Q. Q7. What strategies mitigate hydrolysis of the ester group in aqueous biological assays?

Answer:

  • Prodrug approach: Replace methyl esters with tert-butyl or benzyl esters, which are stable in PBS (pH 7.4) and cleaved enzymatically in target tissues .
  • Formulation: Encapsulate compounds in PEGylated liposomes to shield ester bonds from plasma esterases .

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